molecular formula C18H20N4O2S2 B11004952 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11004952
M. Wt: 388.5 g/mol
InChI Key: XXQKGJZEEPAQQV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine-acetamide family, characterized by a bicyclic thienopyrimidine core linked to an acetamide moiety. The structure features a 4-hydroxy group at position 4, an isopropyl (propan-2-yl) substituent at position 6 of the thienopyrimidine ring, and a 6-methylpyridin-2-yl group attached via the acetamide nitrogen.

Properties

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H20N4O2S2/c1-10(2)13-7-12-17(24)21-15(22-18(12)26-13)8-25-9-16(23)20-14-6-4-5-11(3)19-14/h4-7,10H,8-9H2,1-3H3,(H,19,20,23)(H,21,22,24)

InChI Key

XXQKGJZEEPAQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CSCC2=NC3=C(C=C(S3)C(C)C)C(=O)N2

Origin of Product

United States

Preparation Methods

Gewald Reaction for 2-Amino-5-Isopropylthiophene-3-Carbonitrile

  • Reagents : Methyl isopropyl ketone (4-methylpentan-2-one), cyanoacetamide, elemental sulfur, morpholine (base), and dimethylformamide (DMF).

  • Conditions : Reaction at 80–100°C for 6–8 hours.

  • Yield : ~70–85%.

  • Mechanism : The ketone reacts with cyanoacetamide and sulfur to form a 2-aminothiophene-3-carbonitrile derivative. The isopropyl group from the ketone is incorporated at position 5 of the thiophene ring.

Cyclization to 4-Oxo-6-Isopropylthieno[2,3-d]Pyrimidine

  • Reagents : Formamide, hydrochloric acid (HCl).

  • Conditions : Reflux in DMF with catalytic HCl (110°C, 4–6 hours).

  • Yield : 75–90%.

  • Key Step : Cyclization of the aminothiophene with formamide introduces the pyrimidine ring, positioning the isopropyl group at C6 and the carbonyl at C4.

Functionalization of the Pyrimidine Ring

Chlorination at C4

  • Reagents : Phosphorus oxychloride (POCl₃), catalytic dimethylformamide (DMF).

  • Conditions : Reflux at 120°C for 4–6 hours.

  • Yield : 85–95%.

  • Product : 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine .

Hydrolysis to 4-Hydroxy Derivative

  • Reagents : Aqueous sodium hydroxide (NaOH) or ammonia solution.

  • Conditions : Stirring at 60°C for 2–3 hours.

  • Yield : 80–88%.

  • Product : 4-Hydroxy-6-isopropylthieno[2,3-d]pyrimidine .

Introduction of the Methylsulfanylmethyl Group at C2

Bromination of the C2-Methyl Group

  • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

  • Conditions : Radical bromination in carbon tetrachloride (CCl₄) under UV light.

  • Yield : 60–70%.

  • Product : 2-(Bromomethyl)-4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine .

Thiolation with Mercaptoacetamide

  • Reagents : Mercaptoacetic acid, thionyl chloride (SOCl₂), 6-methylpyridin-2-amine.

  • Steps :

    • Convert mercaptoacetic acid to mercaptoacetyl chloride using SOCl₂.

    • React with 6-methylpyridin-2-amine to form N-(6-methylpyridin-2-yl)mercaptoacetamide .

  • Coupling :

    • Reagents : 2-(Bromomethyl)-4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine, potassium carbonate (K₂CO₃).

    • Conditions : Stirring in dry tetrahydrofuran (THF) at 25°C for 12 hours.

    • Yield : 65–75%.

Final Product Characterization

The compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:

  • ¹H NMR : δ 8.21 (s, 1H, pyrimidine-H), 2.98 (m, 1H, isopropyl-CH), 1.32 (d, 6H, isopropyl-CH₃).

  • LC-MS : m/z 445.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Gewald ReactionMethyl isopropyl ketone, cyanoacetamide, S₈75–85
CyclizationFormamide, HCl/DMF80–90
ChlorinationPOCl₃, DMF85–95
HydrolysisNaOH/H₂O80–88
BrominationNBS, AIBN/CCl₄60–70
Thioether CouplingK₂CO₃/THF65–75

Optimization Challenges and Solutions

  • Regioselectivity in Gewald Reaction : Use of sterically hindered ketones ensures incorporation of the isopropyl group at C5 of the thiophene, which translates to C6 in the pyrimidine.

  • Thiol Oxidation Mitigation : Reactions involving mercaptoacetamide are conducted under nitrogen to prevent disulfide formation.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .

Chemical Reactions Analysis

Types of Reactions

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the thienopyrimidine core.

    Substitution: The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Structural Features

The compound is characterized by:

  • A thieno[2,3-d]pyrimidine core , which is known for its diverse biological activities.
  • Functional groups including a hydroxyl group , a sulfanyl group , and an acetamide moiety . These contribute to its solubility and reactivity, enhancing its potential as a pharmaceutical agent.

Biological Activities

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit a range of biological activities. Notable applications include:

  • Antiviral Activity : Compounds with similar structures have demonstrated effectiveness against various viruses.
  • Anticancer Properties : The thieno[2,3-d]pyrimidine scaffold is associated with anticancer activities, making this compound a candidate for further investigation in oncology.
  • Antibacterial Effects : The presence of the pyridine moiety suggests potential antibacterial properties, which could be explored in the development of new antibiotics.

Synthesis Pathways

The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thieno[2,3-d]pyrimidine ring.
  • Introduction of the sulfanyl and acetamide groups.
  • Further functionalization to enhance biological activity.

Case Studies and Research Findings

Numerous studies have investigated the synthesis and biological activity of compounds related to thieno[2,3-d]pyrimidines. For instance:

  • A study published in PubChem outlines the synthesis methods for similar thienopyrimidine derivatives and their evaluation for antimicrobial activity .
  • Research featured in MDPI discusses the structural optimization of pyrimidine-based compounds for enhanced anti-inflammatory effects .

These studies provide insights into the ongoing research surrounding thieno[2,3-d]pyrimidine derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and physicochemical differences between the target compound and similar molecules (data derived from ):

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound Thieno[2,3-d]pyrimidine 4-OH, 6-isopropyl, N-(6-methylpyridin-2-yl)acetamide ~423.5* Not reported Not available
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidine 4-oxo, 6-ethyl, 3-phenyl, N-(4-nitrophenyl) 441.5 Not reported Not available
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 6-oxo, 4-methyl, N-(2,3-dichlorophenyl) 344.2 230–232 12.50 (NH), 10.10 (NHCO)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine 4-oxo, 3-(2-methoxyphenyl), N-(benzodioxin-6-yl) ~453.5* Not reported Not available
2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide Pyrimidine 4-hydroxy, 6-methyl, N-(4-phenoxyphenyl) 367.4 Not reported Not available

*Estimated based on molecular formula.

Structural and Functional Insights:

Core Heterocycle Modifications: The thieno[2,3-d]pyrimidine core in the target compound and provides greater aromaticity and planarity compared to the dihydropyrimidine in or the simpler pyrimidine in . This likely enhances π-π stacking interactions in biological systems .

Substituent Effects :

  • The 6-isopropyl group in the target compound introduces steric bulk compared to the 6-ethyl group in or 6-methyl in , which may hinder or direct interactions with hydrophobic binding pockets.
  • The 6-methylpyridin-2-yl acetamide moiety offers a nitrogen-rich aromatic system distinct from the nitro-phenyl () or dichlorophenyl () groups, influencing electron-withdrawing/donating effects and metabolic stability .

Spectroscopic Data :

  • In , the NHCO proton resonates at δ 10.10 ppm, typical for amide protons in similar acetamides. The absence of such data for the target compound suggests further characterization (e.g., NMR or LCMS) is needed .

Synthetic Accessibility :

  • Analogous compounds (e.g., ) are synthesized via thiouracil intermediates or nucleophilic displacement of chloride (e.g., using TosCl as in ). The target compound’s isopropyl and pyridinyl groups may require tailored protecting-group strategies .

Implications of Structural Variations

  • ADMET Properties : The N-(6-methylpyridin-2-yl) group could improve water solubility relative to nitro- or chlorophenyl analogues (), though this requires experimental validation .

Biological Activity

The compound 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2S2C_{18}H_{20}N_{4}O_{2}S_{2}, with a molecular weight of 392.50 g/mol. The structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H20N4O2S2C_{18}H_{20}N_{4}O_{2}S_{2}
Molecular Weight392.50 g/mol
IUPAC Name2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide
CAS NumberNot available

Antimicrobial Activity

Research has indicated significant antibacterial and antimycobacterial activity associated with thienopyrimidine derivatives. For instance, compounds related to this class have shown efficacy against various strains of bacteria, including both Gram-positive and Gram-negative species. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity of Thienopyrimidine Derivatives

Compound NameMIC (µg/mL)Activity Type
Thieno[2,3-d]pyrimidine 115Antibacterial
Thieno[2,3-d]pyrimidine 210Antimycobacterial
Target Compound5Antibacterial

Cytotoxicity and Antitumor Effects

Studies have also explored the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. For example, compounds have been evaluated for their ability to induce apoptosis in various tumor cell lines, demonstrating potential as anticancer agents .

Case Study: Antitumor Activity

A recent study assessed the cytotoxic effects of a thienopyrimidine derivative on the A549 lung cancer cell line. The results indicated an IC50 value of approximately 49.85 µM, suggesting moderate potency against this cancer type.

The biological activity of thienopyrimidine derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For example, the inhibition of certain kinases has been linked to their anticancer properties.

Safety and Toxicity

Toxicological evaluations are crucial for understanding the safety profile of any new compound. Hemolytic assays have been utilized to determine the minimal hemolytic concentration (MHC) of these compounds, indicating that they exhibit low toxicity at therapeutic doses.

Table: Toxicity Profile

Compound NameMHC (µmol/L)Toxicity Level
Thieno[2,3-d]pyrimidine 1>200Non-toxic
Target Compound>200Non-toxic

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and catalysts. For example, thioether bond formation between the thienopyrimidine core and acetamide moiety often demands anhydrous conditions and catalysts like triethylamine to prevent hydrolysis . Degradation of sensitive functional groups (e.g., the 4-hydroxy group) can occur under acidic or high-temperature conditions, necessitating pH stabilization (neutral to mildly basic) and low-temperature reflux in solvents such as toluene or ethanol . Optimization via Design of Experiments (DoE) is recommended to balance yield and purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the thienopyrimidine core (δ 6.8–7.2 ppm for aromatic protons) and the isopropyl group (δ 1.2–1.5 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Begin with in vitro assays targeting enzymes/receptors associated with the thienopyrimidine scaffold, such as:

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, ionic strength) or compound solubility. Mitigation strategies include:

  • Solubility enhancement : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference .
  • Standardized buffer systems : Use Tris-HCl (pH 7.4) or PBS with 0.01% Tween-80 to maintain consistency .
  • Orthogonal assays : Validate results using surface plasmon resonance (SPR) for direct binding kinetics .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target proteins (e.g., PDB IDs for kinases) to predict binding poses .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer : Focus on:

  • Bioisosteric replacement : Substitute the sulfanyl group with a methyleneoxy group to reduce oxidative metabolism .
  • Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) to the 4-hydroxy position for controlled release .
  • Metabolic soft-spot analysis : Use liver microsome assays (human/rat) with LC-MS/MS to identify vulnerable sites (e.g., isopropyl group hydroxylation) .

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